4-(2-Bromo-4-fluorophenyl)butan-2-one
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Overview
Description
4-(2-Bromo-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a butanone chain. It is used as a reagent in various chemical syntheses and has applications in multiple scientific fields .
Preparation Methods
The synthesis of 4-(2-Bromo-4-fluorophenyl)butan-2-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with butanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-Bromo-4-fluorophenyl)butan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression. These pathways are crucial in understanding the compound’s therapeutic potential and toxicity .
Comparison with Similar Compounds
4-(2-Bromo-4-fluorophenyl)butan-2-one can be compared with other similar compounds such as:
4-Bromo-1-(4-fluorophenyl)butan-1-one: This compound has a similar structure but differs in the position of the carbonyl group, which affects its reactivity and applications.
2-Bromo-4’-fluoroacetophenone: This compound lacks the butanone chain, making it less versatile in synthetic applications.
4-Bromo-2-fluorobenzonitrile: This compound contains a nitrile group instead of a carbonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3 |
InChI Key |
NGVLKDNMPXKRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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